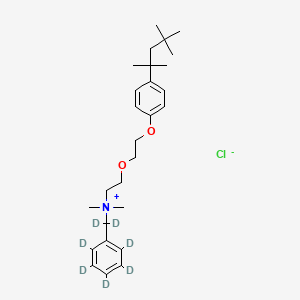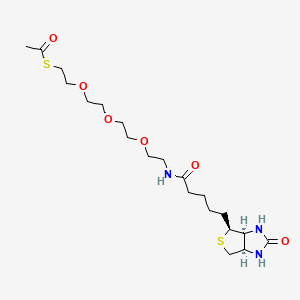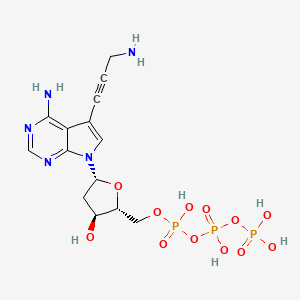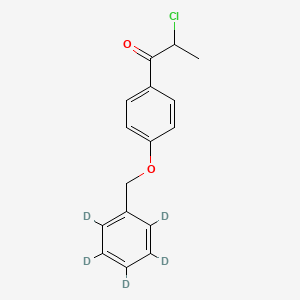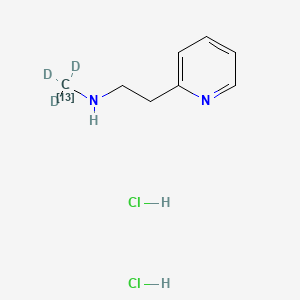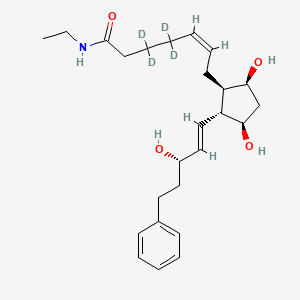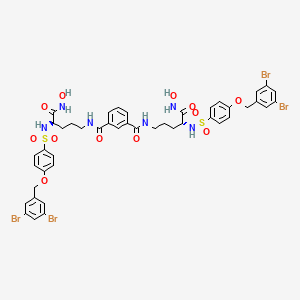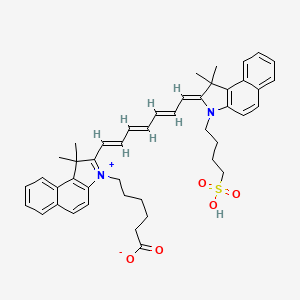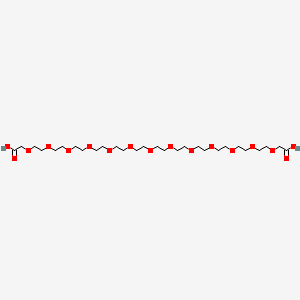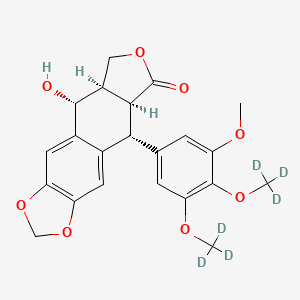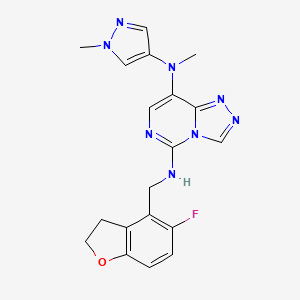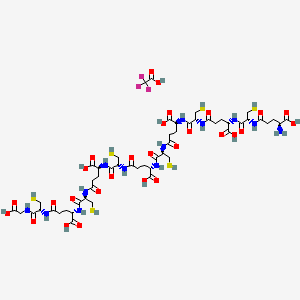
Phytochelatin 6 (TFA)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phytochelatin 6 (TFA) is a metal-binding compound produced by plants. It plays a crucial role in the detoxification of heavy metals, such as cadmium, by chelating these metals and reducing their bioavailability. Phytochelatins are small peptides rich in cysteine, which allows them to bind to heavy metals and facilitate their sequestration in plant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phytochelatins, including Phytochelatin 6 (TFA), are synthesized enzymatically from glutathione by the enzyme phytochelatin synthase. The general structure of phytochelatins is (γ-Glu-Cys)_n-Gly, where n can vary from 2 to 11 . The synthesis involves the transpeptidation reaction where glutathione serves as the substrate.
Industrial Production Methods: Industrial production of phytochelatins typically involves the extraction from plant tissues or the use of recombinant DNA technology to express phytochelatin synthase in microbial systems. The extraction process must be carefully controlled to prevent oxidation of the peptides, often requiring an inert atmosphere such as argon .
Analyse Chemischer Reaktionen
Types of Reactions: Phytochelatin 6 (TFA) primarily undergoes chelation reactions with heavy metals. The thiol groups in the cysteine residues of the peptide form strong bonds with metal ions, leading to the formation of stable metal-phytochelatin complexes .
Common Reagents and Conditions: The chelation reactions typically occur in the presence of heavy metal ions such as cadmium, copper, and zinc. The reactions are facilitated by the acidic environment within plant vacuoles, where the metal-phytochelatin complexes are stored .
Major Products: The major products of these reactions are the metal-phytochelatin complexes, which are sequestered in the vacuoles of plant cells, thereby reducing the toxicity of the heavy metals .
Wissenschaftliche Forschungsanwendungen
Phytochelatin 6 (TFA) has a wide range of applications in scientific research:
Chemistry: Used to study metal chelation and detoxification mechanisms in plants.
Biology: Investigated for its role in plant stress responses and metal homeostasis.
Industry: Utilized in phytoremediation strategies to clean up heavy metal-contaminated soils
Wirkmechanismus
Phytochelatin 6 (TFA) exerts its effects through the chelation of heavy metals. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes. These complexes are then transported into the vacuoles of plant cells, where they are sequestered, preventing the metals from interfering with cellular processes . The primary molecular targets are the heavy metal ions, and the pathway involves the enzymatic synthesis of phytochelatins from glutathione by phytochelatin synthase .
Vergleich Mit ähnlichen Verbindungen
Phytochelatin 6 (TFA) is part of a family of phytochelatins that vary in the number of γ-Glu-Cys repeats. Similar compounds include:
Phytochelatin 2 (TFA): Contains two γ-Glu-Cys repeats.
Phytochelatin 3 (TFA): Contains three γ-Glu-Cys repeats.
Phytochelatin 4 (TFA): Contains four γ-Glu-Cys repeats.
Phytochelatin 6 (TFA) is unique due to its longer chain length, which allows it to bind more metal ions compared to shorter phytochelatins. This makes it particularly effective in detoxifying higher concentrations of heavy metals .
Eigenschaften
Molekularformel |
C52H78F3N13O28S6 |
|---|---|
Molekulargewicht |
1582.6 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C50H77N13O26S6.C2HF3O2/c51-20(45(78)79)1-7-32(64)54-27(15-91)40(73)59-22(47(82)83)3-9-34(66)56-29(17-93)42(75)61-24(49(86)87)5-11-36(68)58-31(19-95)44(77)63-25(50(88)89)6-12-37(69)57-30(18-94)43(76)62-23(48(84)85)4-10-35(67)55-28(16-92)41(74)60-21(46(80)81)2-8-33(65)53-26(14-90)39(72)52-13-38(70)71;3-2(4,5)1(6)7/h20-31,90-95H,1-19,51H2,(H,52,72)(H,53,65)(H,54,64)(H,55,67)(H,56,66)(H,57,69)(H,58,68)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,70,71)(H,78,79)(H,80,81)(H,82,83)(H,84,85)(H,86,87)(H,88,89);(H,6,7)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-;/m0./s1 |
InChI-Schlüssel |
AGBFHXISADAEGO-QVYAULPSSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



